
Benzophenone thiosemicarbazone
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Overview
Description
Benzophenone thiosemicarbazone (BPTSC) is a synthetic organic compound derived from the condensation of benzophenone (diphenylmethanone) with thiosemicarbazide. Its structure features a central ketone group flanked by two phenyl rings and a thiosemicarbazone moiety (-NH-CS-NH₂), which serves as a critical pharmacophore . BPTSC derivatives have garnered significant attention due to their versatile biological activities, including inhibition of cysteine proteases (e.g., cathepsin L), antimicrobial, antitrypanosomal, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone thiosemicarbazide can be synthesized through the condensation reaction between benzophenone and thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Benzophenone} + \text{Thiosemicarbazide} \rightarrow \text{Benzophenone Thiosemicarbazide} ]
Industrial Production Methods: In an industrial setting, the synthesis of benzophenone thiosemicarbazide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzophenone thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones .
Scientific Research Applications
Anticancer Activity
Benzophenone thiosemicarbazones have shown significant promise in cancer research. Various studies highlight their ability to inhibit cancer cell invasion and exhibit selective cytotoxicity towards malignant cells.
- Inhibition of Cathepsin L : A study synthesized a series of benzophenone thiosemicarbazone derivatives, which were evaluated for their ability to inhibit cathepsin L and B. The most active inhibitors demonstrated low cytotoxicity towards normal cells while effectively inhibiting invasion in prostate and breast cancer cell lines. For instance, one compound inhibited the invasive potential of PC-3ML prostate cancer cells by 92% at a concentration of 5 μM .
- Mechanism of Action : Research indicates that benzophenone thiosemicarbazones induce G2/M cell cycle arrest and apoptosis in leukemia cells through mitochondrial signaling pathways. One compound, 4,4’-dimethoxythis compound (T44Bf), was identified as a promising anti-mitotic agent, selectively inducing apoptosis in leukemia cell lines while sparing normal cells .
Antiparasitic Activity
Benzophenone thiosemicarbazones also exhibit inhibitory effects against various parasites, making them candidates for treating diseases such as Chagas disease and malaria.
- Inhibition of Trypanosoma brucei : Studies have shown that thiosemicarbazones can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests potential applications in developing new antiparasitic drugs .
- Antimalarial Properties : Research indicates that certain benzophenone thiosemicarbazones can inhibit Plasmodium falciparum, the parasite responsible for malaria. This activity is attributed to their ability to interfere with essential metabolic pathways in the parasite .
Coordination Chemistry and Metal Complexes
The coordination chemistry of benzophenone thiosemicarbazones has been explored extensively, particularly in relation to transition metals.
- Metal Complexes : Benzophenone thiosemicarbazones form complexes with various transition metals (e.g., Ru(II), Pd(II), Mn(II)), which have shown enhanced anticancer activity compared to their uncoordinated forms. For example, palladium complexes derived from these ligands exhibited significant cytotoxic effects against breast cancer cell lines .
- Antioxidant Activity : Studies on oxovanadium(IV) complexes derived from benzophenone thiosemicarbazones have demonstrated superior antioxidant properties compared to other thiosemicarbazone derivatives. These complexes are being investigated for their potential therapeutic applications due to their ability to scavenge free radicals .
Anti-inflammatory Properties
Recent research has indicated that benzophenone thiosemicarbazones may possess anti-inflammatory activities.
- Inhibition of Cyclooxygenase Enzymes : A series of novel benzophenone derivatives containing thiazole nuclei were designed and evaluated for their anti-inflammatory properties through molecular docking studies. These compounds displayed promising inhibition against cyclooxygenase enzymes, suggesting their potential as anti-inflammatory agents .
Case Studies and Findings
Mechanism of Action
The mechanism of action of benzophenone thiosemicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Thiosemicarbazones share a common backbone (-NH-CS-NH₂) but differ in their aromatic or heterocyclic substituents, leading to varied biological activities. Below is a detailed comparison:
Structural and Functional Modifications
Key Observations :
- Electron-Withdrawing Groups: Bromine at the 3-position of BPTSC enhances cathepsin L inhibition by 10-fold compared to non-brominated analogues (IC₅₀: 0.12 µM vs. 1.4 µM) .
- Aromatic vs. Aliphatic Substituents: Benzophenone derivatives exhibit stronger protease inhibition than aliphatic analogues (e.g., valerophenone TSC) due to better π-π stacking in enzyme active sites .
Mechanistic Insights
Table 2: Binding Modes and Selectivity
Molecular Docking :
- BPTSC derivatives with 3-bromo groups occupy the S2 pocket of cathepsin L, forming hydrogen bonds with His163 and Asp162 . In contrast, inactive analogues (e.g., compound 14) fail to position the thiosemicarbazone moiety near Cys25 .
Pharmacokinetic and Toxicity Profiles
- BPTSC Derivatives: Exhibit moderate metabolic stability but require nanoformulation (e.g., poly-ε-caprolactone nanoparticles) to improve bioavailability .
- Triapine : Shows dose-limiting toxicity in clinical trials due to iron chelation .
Biological Activity
Benzophenone thiosemicarbazones (BPTSCs) are a class of compounds that have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and as inhibitors of various enzymes. This article provides a detailed overview of the biological activity of BPTSCs, including their mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzophenone thiosemicarbazones are synthesized through the condensation reaction of benzophenone derivatives with thiosemicarbazide. This reaction typically occurs in the presence of an acid catalyst, yielding a variety of functionalized thiosemicarbazone analogs. The structural diversity allows for the exploration of different substituents that can significantly influence biological activity.
1. Inhibition of Cysteine Proteases
BPTSCs have been identified as potent inhibitors of cysteine proteases, particularly cathepsin L and cathepsin B. These enzymes play crucial roles in cancer metastasis by facilitating tumor cell invasion and migration. For instance, a study reported that several benzophenone thiosemicarbazone analogs exhibited selective inhibition of cathepsin L with IC50 values less than 85 nM while showing minimal inhibition towards cathepsin B (IC50 > 10,000 nM) . This selectivity is critical for developing anti-metastatic therapies.
2. Induction of Apoptosis
BPTSCs have also been shown to induce apoptosis selectively in cancer cells. The compound 4,4’-dimethoxythis compound (T44Bf) was found to cause G2/M cell cycle arrest and subsequent apoptosis in leukemia cell lines by activating mitochondrial signaling pathways . This mechanism involves alterations in mitochondrial membrane potential and modulation of apoptotic proteins such as Bcl-2 and Bad.
Biological Activity Data
The following table summarizes key findings related to the biological activities of various benzophenone thiosemicarbazones:
Compound Name | Biological Activity | IC50 Value | Target Enzyme/Cell Line |
---|---|---|---|
3-Bromophenyl-2′-fluorophenyl thiosemicarbazone | Inhibitor of cathepsin L | < 85 nM | Cathepsin L |
T44Bf | Induces apoptosis | - | Human leukemia cell lines |
Benzoylthis compound (analogue 8) | Inhibits invasion | 5 μM | PC-3ML prostate cancer cells |
Compound 3m | Antiproliferative effect | 9.08 μg/mL | C6 glioma and MCF7 breast cancer |
Case Study 1: Anti-Metastatic Properties
A study demonstrated that BPTSC analogues effectively inhibited the invasive potential of prostate cancer cells by up to 92% at low concentrations (5 μM). These compounds were well-tolerated in vivo, showing promise as anti-metastatic agents with low cytotoxicity towards normal cells .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on various thiosemicarbazone derivatives revealed that several compounds exhibited superior cytotoxic effects compared to standard chemotherapy agents like Imatinib. For instance, compounds with IC50 values ranging from 7.02 to 9.08 μg/mL showed significant activity against both C6 glioma and MCF7 breast cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare benzophenone thiosemicarbazone analogues, and how do reaction conditions influence yield?
this compound derivatives are synthesized via condensation of ketones/aldehydes with thiosemicarbazide. Key methods include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 90°C for 1 hour under microwave irradiation) compared to traditional reflux (6–12 hours) .
- Acid catalysis : p-Toluenesulfonic acid (TsOH) in THF or MeOH is critical for facilitating Schiff base formation .
- Steric considerations : Symmetrical diketones (e.g., 1,3,5-tribromobenzene) are preferred to avoid regioisomer separation challenges . Example protocol: Reflux equimolar benzophenone and thiosemicarbazide with TsOH in THF for 6 hours (yield: 70–85%) .
Q. How do structural modifications (e.g., halogenation, benzoyl groups) affect inhibitory activity against cathepsin L?
Substituent positioning and steric bulk significantly influence potency:
- 3-Bromo substitution : Enhances activity (e.g., compound 32 vs. non-brominated analogues) by optimizing hydrophobic interactions in the S2 pocket of cathepsin L (IC50 = 8.1 nM vs. >10,000 nM for non-brominated derivatives) .
- Benzoyl incorporation : Increases rigidity and binding affinity. For example, tribenzoylbenzophenone 2 achieves IC50 = 56.0 nM .
- Para-substituents : Bulky groups (e.g., p-isopropoxy) reduce activity due to steric clashes .
Q. What in vitro assays are used to evaluate the bioactivity of these compounds?
Standard assays include:
- Enzyme inhibition : Cathepsin L/B inhibition measured via fluorogenic substrates (e.g., Z-Phe-Arg-AMC). IC50 values are calculated from dose-response curves .
- Anti-invasive activity : Matrigel assays with MDA-MB-231 breast cancer cells. Compound 32 reduced invasion by 70% at 10 µM .
- Selectivity profiling : Compare IC50 ratios for cathepsin L vs. B (e.g., 32 is >1,000-fold selective for cathepsin L) .
Advanced Research Questions
Q. How can isomerization of benzophenone thiosemicarbazones impact biological evaluation, and how is this addressed experimentally?
Thiosemicarbazones exhibit E/Z isomerization, which complicates NMR characterization and bioactivity interpretation :
- Time-dependent NMR studies : Monitor isomer ratios in DMSO-d6. For compound 33 , Z-isomer predominance increases from 70% (0 hours) to 95% (16 days) .
- Chromatographic separation : Use HPLC with chiral columns to isolate isomers before bioassays.
- Computational modeling : Predict stable isomers using DFT (B3LYP/6-311G) to guide synthesis .
Q. What molecular docking strategies validate the binding mode of benzophenone thiosemicarbazones to cathepsin L?
Docking workflows include:
- Template selection : Co-crystal structures (e.g., PDB: 2XU1) guide pose prediction for covalent bonding between the thiocarbonyl group and Cys25 thiolate .
- Key interactions : Hydrogen bonds between the thiosemicarbazone NH2 and Asp162/His163 backbone stabilize binding (ΔG = −9.2 kcal/mol for 32 ) .
- Validation : Compare docking scores of active (e.g., 1 , IC50 = 9.9 nM) vs. inactive analogues (e.g., 14 , IC50 >10,000 nM) to confirm mechanistic relevance .
Q. How do in silico QSPR models predict the physicochemical and biological properties of novel analogues?
Quantitative Structure-Property Relationship (QSPR) models correlate descriptors like C log P and IC50:
- Descriptor selection : Lipophilicity (C log P) and polar surface area (PSA) strongly predict trypanocidal activity (R<sup>2</sup> = 0.89) .
- Validation : Cross-check predictions with experimental data (e.g., this compound C1 : C log P = 3.2, IC50 = 12.4 µM) .
- Applications : Design analogues with optimized C log P (2.5–4.5) for blood-brain barrier penetration in neurodegenerative studies .
Properties
CAS No. |
7341-60-8 |
---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(benzhydrylideneamino)thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |
InChI Key |
VIDYVRMUWBNYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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